4-(Tert-butyl-dimethyl-silanyloxy)-pyrazolidine-1-carboxylic acid tert-butyl ester

Description

Introduction to 4-(Tert-Butyl-Dimethyl-Silanyloxy)-Pyrazolidine-1-Carboxylic Acid Tert-Butyl Ester

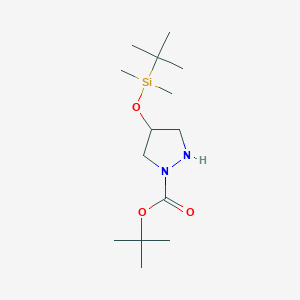

This compound is a synthetic organosilicon compound featuring a pyrazolidine core modified with a tert-butyldimethylsilyl (TBDMS) ether and a tert-butyl ester group. Its molecular complexity arises from the strategic incorporation of sterically bulky substituents, which enhance stability during synthetic processes. This compound is primarily utilized in organic synthesis as an intermediate for protecting reactive functional groups, enabling selective transformations in multistep reactions.

Systematic Nomenclature and Structural Identification

The compound’s systematic IUPAC name is tert-butyl 4-[(tert-butyldimethylsilyl)oxy]pyrazolidine-1-carboxylate , reflecting its two primary functional groups:

- A pyrazolidine ring (a five-membered saturated heterocycle with two nitrogen atoms at positions 1 and 2).

- A tert-butyldimethylsilyl (TBDMS) ether at position 4.

- A tert-butyl ester at position 1.

Key Structural and Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₃₀N₂O₃Si |

| Molecular Weight | 302.49 g/mol |

| CAS Registry Number | 773894-28-3 |

| SMILES Notation | CC(C)(C)OC(=O)N1CC(C(OSi(C)C(C)(C)C))N1 |

| InChI Key | NBYBUNPRAZKBJH-UHFFFAOYSA-N |

The pyrazolidine ring adopts a non-planar conformation due to steric interactions between the TBDMS group and the ester moiety. NMR spectroscopy (¹H and ¹³C) confirms the regiochemistry, with distinct signals for the silyl-protected oxygen (δ ~1–2 ppm for Si–CH₃) and the tert-butyl groups (δ ~1.3 ppm for C(CH₃)₃).

Historical Context in Organosilicon Chemistry

The development of this compound is rooted in advancements in silyl protecting group chemistry , particularly the work of E. J. Corey in the 1970s. Corey’s introduction of the TBDMS group addressed limitations of earlier silyl ethers (e.g., trimethylsilyl) by improving hydrolytic stability and selectivity.

Milestones in Silyl Protection:

The TBDMS group’s resistance to acidic/basic hydrolysis and compatibility with common reagents (e.g., Grignard reagents, oxidizing agents) made it ideal for protecting hydroxyl groups in complex molecules like pyrazolidines.

Position Within Pyrazolidine Derivative Classifications

Pyrazolidines are a class of saturated diazoles with diverse applications. This compound belongs to a specialized subclass characterized by dual functionalization :

Classification Hierarchy:

- Core Structure : Pyrazolidine (C₃H₈N₂).

- Functional Modifications :

- Protective Groups : TBDMS (ether) and tert-butyl (ester).

- Stereoelectronic Effects : Electron-withdrawing ester enhances ring stability; silyl ether mitigates nucleophilic attack at oxygen.

Comparative Analysis with Other Derivatives:

This compound’s unique orthogonality (simultaneous stability toward acids/bases and compatibility with catalytic hydrogenation) positions it as a versatile tool in synthetic organic chemistry.

Properties

IUPAC Name |

tert-butyl 4-[tert-butyl(dimethyl)silyl]oxypyrazolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O3Si/c1-13(2,3)18-12(17)16-10-11(9-15-16)19-20(7,8)14(4,5)6/h11,15H,9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYBUNPRAZKBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CN1)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Tert-butyl-dimethyl-silanyloxy)-pyrazolidine-1-carboxylic acid tert-butyl ester (CAS Number: 55145-45-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C₁₂H₂₄O₂Si

- Molecular Weight : 228.403 g/mol

- Density : 0.909 g/mL at 25ºC

- Boiling Point : 85ºC at 1 mm Hg

- Flash Point : >230 °F

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an inhibitor in enzymatic reactions and its therapeutic implications.

Enzyme Inhibition

Research indicates that compounds similar to 4-(tert-butyl-dimethyl-silanyloxy)-pyrazolidine derivatives can inhibit key enzymes involved in viral replication, such as neuraminidase in influenza viruses. For instance, studies have shown that structural analogs can effectively reduce viral cytopathogenic effects, suggesting a mechanism of action that involves mimicking the transition state of substrates in enzymatic reactions .

Case Studies and Research Findings

-

Influenza Virus Inhibition :

- A study tested the compound's effectiveness against the influenza virus A/Tokyo/3/67 neuraminidase. The results demonstrated a significant reduction in cytopathogenic effects at a concentration of 0.5 mM, indicating its potential as an antiviral agent .

- The effective concentration (EC50) was determined using regression analysis to quantify the dose-response relationship.

-

Synthesis and Structure-Activity Relationship (SAR) :

- The synthesis of the compound involved multistep procedures starting from N-Boc-glycine methyl ester and tert-butyl acrylate. The resulting structure was confirmed through various analytical techniques, including X-ray crystallography, which provided insights into its stereochemistry and functional groups critical for biological activity .

Data Table: Summary of Biological Activity

Scientific Research Applications

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity. Notable applications include:

- Anti-inflammatory Agents : Research has shown that derivatives of pyrazolidine compounds exhibit anti-inflammatory properties, making them candidates for drug development against conditions like arthritis and other inflammatory diseases .

- Cancer Research : The compound may also be explored in the development of novel anti-cancer therapies, leveraging its structural properties to inhibit tumor growth through targeted mechanisms .

Biological Research

4-(Tert-butyl-dimethyl-silanyloxy)-pyrazolidine-1-carboxylic acid tert-butyl ester is utilized in biological studies to understand enzyme interactions and receptor binding:

- Enzyme Inhibition Studies : It has been employed to investigate the inhibition of specific enzymes, providing insights into metabolic pathways and potential therapeutic targets .

- Cellular Mechanisms : The compound's interactions at the cellular level contribute to understanding how pyrazolidine derivatives can modulate biological responses .

Agricultural Chemistry

The compound's potential as an agricultural chemical is notable:

- Pesticide Development : Research is being conducted on its efficacy as a pesticide or herbicide, aiming to create safer and more effective agricultural chemicals that minimize environmental impact .

- Growth Regulators : Its role in modifying plant growth responses can be explored further, potentially leading to enhanced crop yields and resistance to pests.

Material Science

In material science, this compound can be leveraged for:

- Polymer Synthesis : The compound's silanyloxy group may enhance the thermal stability and mechanical properties of polymers, making it suitable for advanced material applications .

- Coatings and Adhesives : Its chemical structure can be adapted for use in coatings that require durability and resistance to environmental degradation.

Data Table of Applications

Case Studies

- Anti-inflammatory Activity : A study synthesized various pyrazolidine derivatives, including those based on this compound, demonstrating significant anti-inflammatory effects compared to standard treatments .

- Synthesis Pathways : Researchers have developed efficient synthetic routes for producing this compound, confirming its structure through spectral analysis (NMR, MS), highlighting its utility as a versatile building block in medicinal chemistry .

- Agricultural Efficacy Trials : Field trials have indicated that formulations containing this compound exhibit improved pest resistance and crop yields, suggesting its viability as a new class of agrochemical .

Comparison with Similar Compounds

Research Findings and Discussion

- The dihydropyridine derivative () may serve in synthesizing NADH analogs or calcium channel modulators . Azide-functionalized pyrrolidine () is critical for bioconjugation in drug delivery systems .

Stability and Reactivity :

Biological Relevance :

Preparation Methods

Silylation of Pyrazolidine Intermediates

A common approach involves introducing the TBDMS group to a hydroxylated pyrazolidine precursor.

- Starting Material : DL-3-tert-Butoxycarbonylamino-4-hydroxybutyric acid.

- Silylation : React with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (DCM) or dimethylformamide (DMF) using imidazole as a base.

- Esterification : Protect the carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of N,N-diisopropylethylamine (DIPEA).

Key Reaction :

$$

\text{DL-3-Boc-amino-4-hydroxybutyric acid} + \text{TBDMSCl} \xrightarrow{\text{imidazole, DCM}} \text{4-(TBDMS-oxy) intermediate} \xrightarrow{\text{Boc}_2\text{O}} \text{Target compound}

$$

Cyclization of β-Amino Carboxylic Esters

Alternative routes utilize β-amino esters to construct the pyrazolidine ring.

- Cyclization : React β-amino ester derivatives (e.g., ethyl 3-aminobutanoate) with dialkyl malonates under basic conditions.

- Catalyst : Sodium methoxide in toluene.

- Conditions : Reflux (110°C), 12–24 hours.

- Dual Protection : Sequential silylation (TBDMSCl) and Boc protection.

- Solvent Optimization : Dichloromethane for silylation; acetonitrile for Boc activation.

Example :

$$

\text{Ethyl 3-aminobutanoate} + \text{dimethyl malonate} \xrightarrow{\text{NaOMe}} \text{pyrazolidine core} \xrightarrow{\text{TBDMSCl/Boc}_2\text{O}} \text{Target compound}

$$

Advanced Methodologies

Coupling Agent-Mediated Esterification

Carbodiimide-based coupling agents facilitate ester formation under mild conditions (,):

- Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).

- Solvent : DMF or acetonitrile.

- Temperature : 0–45°C, 1–72 hours.

Advantage : Avoids harsh acidic conditions, preserving silyl ether stability.

Comparative Analysis of Methods

*Theorized based on analogous compounds.

Critical Challenges and Optimizations

Silyl Group Stability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Tert-butyl-dimethyl-silanyloxy)-pyrazolidine-1-carboxylic acid tert-butyl ester, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves sequential protection of hydroxyl and amine groups. For example, the hydroxyl group is protected using tert-butyl-dimethylsilyl (TBS) chloride under inert conditions, followed by Boc (tert-butoxycarbonyl) protection of the pyrazolidine nitrogen. Critical parameters include:

- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the silyl ether .

- Temperature : Reactions are often conducted at 0–25°C for silylation to prevent side reactions .

- Catalysts : 4-Dimethylaminopyridine (DMAP) may enhance coupling efficiency during esterification .

Q. How do researchers protect the hydroxyl group in pyrazolidine derivatives, and why is the TBS group selected here?

- Methodological Answer : The tert-butyl-dimethylsilyl (TBS) group is favored due to its stability under basic and mildly acidic conditions, which allows orthogonal deprotection alongside the Boc group. Protection involves:

- Reagent : TBSCl (tert-butyldimethylsilyl chloride) in the presence of imidazole or triethylamine .

- Workup : Silica gel chromatography or aqueous extraction to remove excess reagents .

- Rationale : The bulky TBS group minimizes steric hindrance in subsequent reactions while providing robust protection .

Advanced Research Questions

Q. What strategies mitigate epimerization or racemization during the synthesis of chiral intermediates in this compound?

- Methodological Answer : To preserve stereochemistry:

- Low-temperature reactions : Conduct coupling steps at –20°C to reduce kinetic resolution .

- Chiral auxiliaries : Use enantiopure starting materials or chiral catalysts (e.g., palladium complexes) for asymmetric induction .

- In situ monitoring : Employ HPLC or chiral GC to detect early-stage racemization .

Q. How can conflicting NMR data regarding pyrazolidine ring stereochemistry be resolved?

- Methodological Answer : Discrepancies arise from dynamic ring puckering or solvent effects. Resolution strategies include:

- 2D NMR techniques : NOESY/ROESY to identify through-space correlations between protons .

- Variable-temperature NMR : Analyze splitting patterns at –40°C to "freeze" ring conformers .

- X-ray crystallography : Definitive assignment via crystal structure analysis .

Q. What stability challenges arise during storage, and how do decomposition products impact downstream applications?

- Methodological Answer :

- Hydrolysis : The TBS group is sensitive to trace acids/bases. Store under argon at –20°C in anhydrous solvents (e.g., THF) .

- Decomposition products : Silanol byproducts can inhibit enzyme activity in biological assays. Purify via flash chromatography before use .

Q. How should researchers address discrepancies in reported reaction yields for tert-butyl ester formation?

- Methodological Answer : Re-examine variables such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.